molecular formula C11H16BrN3O2 B214251 4-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-2,6-dimethylmorpholine

4-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-2,6-dimethylmorpholine

カタログ番号 B214251
分子量: 302.17 g/mol
InChIキー: KQJDENLJKNYSHN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-2,6-dimethylmorpholine, commonly known as BRD73954, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in various studies and has the potential to be used in the development of new drugs.

作用機序

BRD73954 exerts its inhibitory effect on HDACs and BRDs by binding to their active sites and preventing them from carrying out their normal functions. This leads to alterations in gene expression and can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
BRD73954 has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. These effects are likely due to alterations in gene expression and downstream effects on cellular processes.

実験室実験の利点と制限

One advantage of using BRD73954 in lab experiments is its specificity for HDACs and BRDs. This allows researchers to selectively target these enzymes and study their effects on cellular processes. However, one limitation of using BRD73954 is its potential toxicity, which can vary depending on the cell type and concentration used.

将来の方向性

There are several future directions for the use of BRD73954 in scientific research. One area of interest is in the development of new cancer therapies, as HDACs and BRDs have been implicated in several types of cancer. Additionally, BRD73954 may have potential in the treatment of inflammatory diseases, as it has been shown to modulate the immune response. Further studies are needed to fully understand the potential of BRD73954 and its mechanisms of action.

合成法

BRD73954 can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, which is then reacted with 2,6-dimethylmorpholine to form BRD73954. The final product is purified using chromatography techniques to obtain a pure compound.

科学的研究の応用

BRD73954 has been extensively studied for its potential use in various scientific research applications. It has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and bromodomain-containing proteins (BRDs). HDACs are involved in the regulation of gene expression and have been implicated in several diseases, including cancer. BRDs are involved in the recognition of acetylated lysine residues on histones and are also important in gene regulation.

特性

製品名

4-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-2,6-dimethylmorpholine

分子式

C11H16BrN3O2

分子量

302.17 g/mol

IUPAC名

(4-bromo-2-methylpyrazol-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone

InChI

InChI=1S/C11H16BrN3O2/c1-7-5-15(6-8(2)17-7)11(16)10-9(12)4-13-14(10)3/h4,7-8H,5-6H2,1-3H3

InChIキー

KQJDENLJKNYSHN-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)C(=O)C2=C(C=NN2C)Br

正規SMILES

CC1CN(CC(O1)C)C(=O)C2=C(C=NN2C)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。